molecular formula C4H4ClNS B1304918 2-Chloro-4-methylthiazole CAS No. 26847-01-8

2-Chloro-4-methylthiazole

Cat. No.: B1304918
CAS No.: 26847-01-8
M. Wt: 133.6 g/mol
InChI Key: SYDUUJIIXIOTQT-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. It is known for its significant role in various chemical and pharmaceutical applications due to its unique chemical properties. The molecular formula of this compound is C4H4ClNS, and it has a molecular weight of 133.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of thionyl chloride with 4-methylthiazole. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction involves the chlorination of 4-methylthiazole using chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form 4-methylthiazole.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 4-methylthiazole.

Scientific Research Applications

2-Chloro-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiazole involves its interaction with various molecular targets. In biological systems, it can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes. This leads to the release of cytochrome c and subsequent cell death. The compound also modulates cell signaling pathways, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields highlight its versatility .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUUJIIXIOTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181365
Record name 2-Chloro-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26847-01-8
Record name 2-Chloro-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26847-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylthiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylthiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research highlights the metabolic pathway of clomethiazole, leading to the formation of 2-chloro-4-methylthiazole. What is the significance of understanding this metabolic route in the broader context of drug metabolism and drug design?

A1: Understanding the metabolic pathway of clomethiazole, which leads to the formation of this compound, provides valuable insights for drug metabolism and design.

  • Metabolite Identification: Identifying this compound as a key metabolite is crucial for assessing its potential pharmacological activity or toxicity. [] This knowledge helps determine if the metabolite contributes to the overall therapeutic effect or if it raises any safety concerns.

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